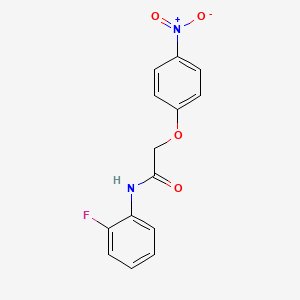

![molecular formula C15H19NO2 B5547586 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole CAS No. 6598-12-5](/img/structure/B5547586.png)

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole is a compound with potential interest in the field of organic chemistry due to its unique molecular structure and properties.

Synthesis Analysis

- Synthesis of similar cyclohepta[b]pyrrole derivatives involves cyclization reactions, often starting from azines or tropone derivatives. Such processes can be intricate, involving multiple steps and various reaction conditions (Sato & Sunagawa, 1967).

Molecular Structure Analysis

- The molecular structure of cyclohepta[b]pyrrole derivatives is complex, often exhibiting interesting features like atropisomerism, as seen in similar compounds. This isomerism results from restricted rotation around certain bonds, significantly influencing the compound's physical and chemical properties (Ikeda, Kato, Mori, & Takeshita, 1992).

Chemical Reactions and Properties

- Cyclohepta[b]pyrrole derivatives demonstrate varied chemical reactions, including interactions with nucleophiles and electrophiles, which can lead to the formation of diverse chemical structures. These reactions are influenced by the substituents present on the pyrrole ring (Abe, 1987).

Physical Properties Analysis

- The physical properties of cyclohepta[b]pyrrole derivatives, such as solubility and crystalline structure, are influenced by their molecular configuration. X-ray crystallography studies reveal details about their crystalline structure and intermolecular interactions (Lu, Lin, Zhu, & Ou, 2011).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, of cyclohepta[b]pyrrole derivatives depend on their electronic structure and the presence of functional groups. These properties can be explored through various spectroscopic methods and theoretical calculations (Rawat & Singh, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of compounds similar to 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole have been the focus of various studies. For instance, Olekhnovich et al. (1998) developed a one-pot method for the synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates, including a heteroanalog of azulene, which is 4,8-diethoxy-1,3-dimethyl-2-azaazulene. This synthesis route also yielded cyclohepta[c]thiophenium and cyclohepta[c]pyrrolium perchlorates under similar conditions, highlighting the versatility of this synthetic approach in generating a variety of heterocyclic compounds with potential applications in materials science and pharmaceutical research (Olekhnovich et al., 1998).

Photophysical and Photochemical Studies

Compounds structurally related to 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole have been subjects in photophysical and photochemical studies. For instance, Basarić et al. (2003) achieved the synthesis of a novel pyrrolo[3,2-b]-6,7-benzobicyclo[3.2.1]octa-2,6-diene via photochemical intramolecular [2+2] cycloaddition, demonstrating the potential of such compounds in studying photoinduced reactions and their applications in developing photoresponsive materials (Basarić et al., 2003).

Magnetic Nonequivalence Studies

The structural and electronic complexities of cyclohepta[c]pyrrole derivatives, akin to 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole, offer unique opportunities in NMR spectroscopy research. Welch (1997) used a bicyclic compound closely related to 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole to demonstrate magnetic nonequivalence for methylene protons in proton NMR, providing insights into the magnetic environments influenced by molecular structure (Welch, 1997).

Electropolymerization and Conducting Polymers

The electrochemical properties of pyrrole-based compounds have been explored for their potential in creating conducting polymers. Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, demonstrating the low oxidation potentials and stability of the resulting polymers. Such studies hint at the possibilities for 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole and its analogs in the fabrication of electrically conducting materials with applications in electronics and materials science (Sotzing et al., 1996).

Safety and Hazards

properties

IUPAC Name |

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-17-12-8-7-9-13(18-6-2)15-11(4)16-10(3)14(12)15/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYKDRORDKJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC(=C2C(=CC=C1)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350717 |

Source

|

| Record name | 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Diethoxy-1,3-dimethylcyclohepta[c]pyrrole | |

CAS RN |

6598-12-5 |

Source

|

| Record name | 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

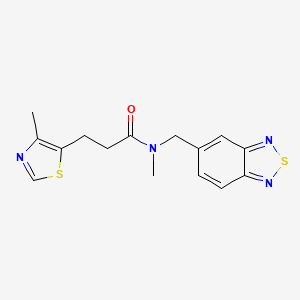

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

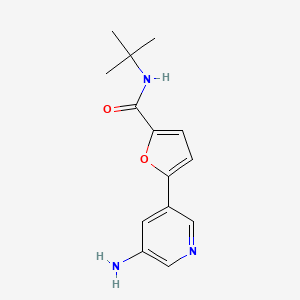

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

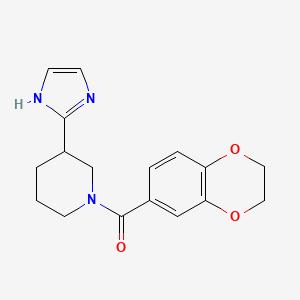

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)